molecular formula C9H7BrF3N B13484184 3-Bromo-5-(1-(trifluoromethyl)cyclopropyl)pyridine

3-Bromo-5-(1-(trifluoromethyl)cyclopropyl)pyridine

Cat. No.: B13484184
M. Wt: 266.06 g/mol
InChI Key: FEYFFGPDPMISKS-UHFFFAOYSA-N
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Description

3-Bromo-5-(1-(trifluoromethyl)cyclopropyl)pyridine is a chemical compound that features a bromine atom, a trifluoromethyl group, and a cyclopropyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(1-(trifluoromethyl)cyclopropyl)pyridine can be achieved through several methods. One common approach involves the displacement of iodide from iodobromopyridine using in situ generated (trifluoromethyl)copper

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(1-(trifluoromethyl)cyclopropyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.

    Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Catalysts: Palladium catalysts are often used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

3-Bromo-5-(1-(trifluoromethyl)cyclopropyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-5-(1-(trifluoromethyl)cyclopropyl)pyridine involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biological targets, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the trifluoromethyl and cyclopropyl groups in 3-Bromo-5-(1-(trifluoromethyl)cyclopropyl)pyridine makes it unique

Properties

Molecular Formula

C9H7BrF3N

Molecular Weight

266.06 g/mol

IUPAC Name

3-bromo-5-[1-(trifluoromethyl)cyclopropyl]pyridine

InChI

InChI=1S/C9H7BrF3N/c10-7-3-6(4-14-5-7)8(1-2-8)9(11,12)13/h3-5H,1-2H2

InChI Key

FEYFFGPDPMISKS-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC(=CN=C2)Br)C(F)(F)F

Origin of Product

United States

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